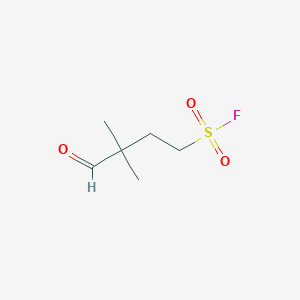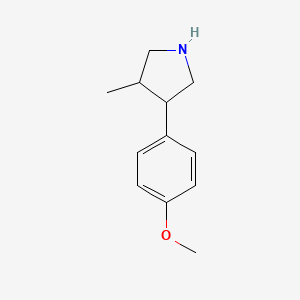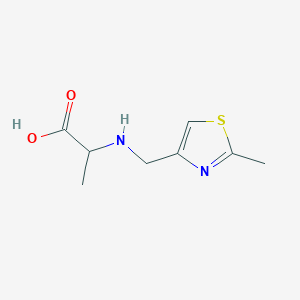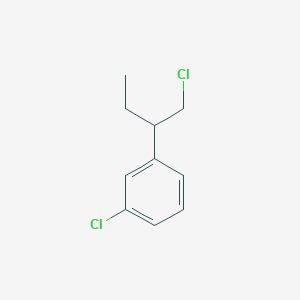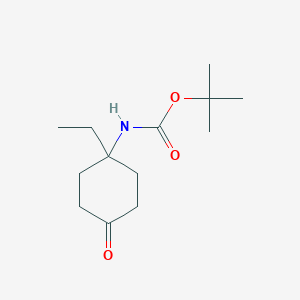
4-N-Boc-amino-4-ethylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Boc-amino-4-ethylcyclohexanone is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-amino-4-ethylcyclohexanone typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Boc-amino-4-ethylcyclohexanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
4-N-Boc-amino-4-ethylcyclohexanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 4-N-Boc-amino-4-ethylcyclohexanone involves its interaction with specific molecular targets and pathways. The Boc protection group provides stability to the amino group, allowing for selective reactions and modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
4-N-Boc-amino-4-ethylcyclohexanone can be compared with other Boc-protected amino compounds, such as:
4-N-Boc-aminocyclohexanone: Similar structure but without the ethyl group, leading to different reactivity and applications.
N-Boc-4-aminocyclohexanone: Another Boc-protected compound with variations in the cyclohexanone ring, affecting its chemical properties.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl N-(1-ethyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-13(8-6-10(15)7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
Clave InChI |
UEXPVZNEVUQHDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)CC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


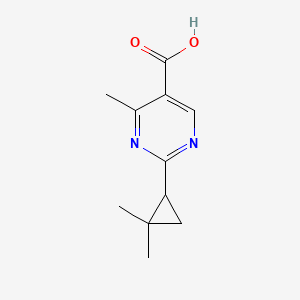
![1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane](/img/structure/B13204751.png)


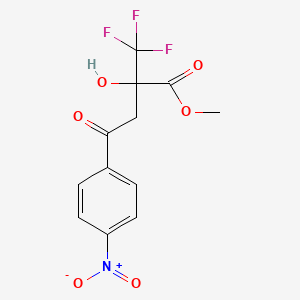
![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
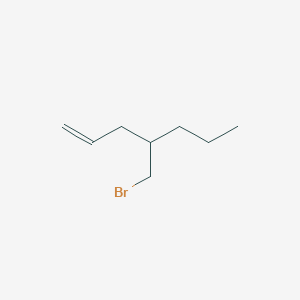
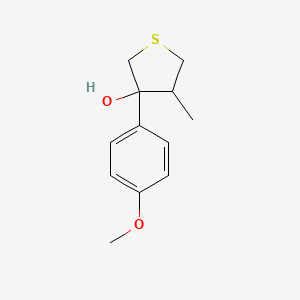
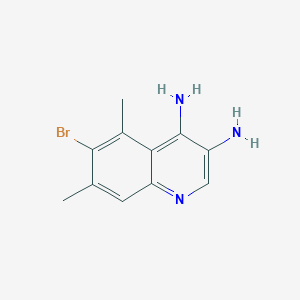
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
